4-Fluoro-3-(pyridin-3-yl)benzoic acid
Overview
Description
4-Fluoro-3-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzoic acid moiety and a pyridin-3-yl group at the 3-position.
Scientific Research Applications
4-Fluoro-3-(pyridin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Future Directions
The future directions for “4-Fluoro-3-(pyridin-3-yl)benzoic acid” could involve its use in the synthesis of new metal-organic frameworks . Its potential applications in the adsorption of halogenated volatile organic compounds, iodine, carbon dioxide, and hydrogen suggest it could be useful in environmental remediation .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in the formation of carbon–carbon bonds .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in the synthesis of various coordination polymers .
Pharmacokinetics
The compound’s predicted properties include a melting point of 268 °c and a boiling point of 4050±280 °C .
Result of Action
Similar compounds have been used in the synthesis of various coordination polymers .
Action Environment
It’s worth noting that the compound is predicted to be stable under dry conditions at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ] This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydro derivatives .
Comparison with Similar Compounds
- 3-Fluoro-4-(pyridin-3-yl)benzoic acid
- 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
Comparison: 4-Fluoro-3-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the fluorine and pyridin-3-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-3-8(12(15)16)6-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFVPCSOKBHGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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